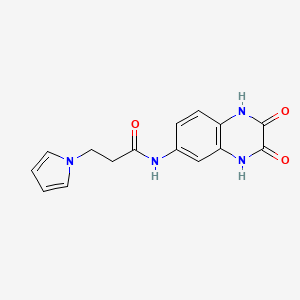![molecular formula C15H18N4O2S2 B10994427 N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10994427.png)
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethyl-5-methylthiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a complex organic compound with a unique structure that combines thiazole and pyridazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-methylthiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials include 4-ethyl-5-methylthiazole and a suitable pyridazine derivative. The key steps in the synthesis may involve:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the pyridazine ring: This step may involve the condensation of hydrazine derivatives with diketones or other suitable precursors.
Coupling of the two rings: The final step involves the coupling of the thiazole and pyridazine rings through an acetamide linkage, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethyl-5-methylthiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-ethyl-5-methylthiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of an enzyme, it can prevent substrate binding and subsequent catalysis.
Modulating receptor function: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Disrupting cellular processes: It may interfere with critical cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
N-(4-ethyl-5-methylthiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Acetamide derivatives: Compounds with similar acetamide linkages but different ring structures.
The uniqueness of N-(4-ethyl-5-methylthiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H18N4O2S2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C15H18N4O2S2/c1-3-11-9(2)23-15(16-11)17-13(20)7-19-14(21)6-10-8-22-5-4-12(10)18-19/h6H,3-5,7-8H2,1-2H3,(H,16,17,20) |
Clé InChI |
VYBKKGAWUHXXRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10994346.png)
![11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B10994351.png)
![ethyl 2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10994358.png)
![N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide](/img/structure/B10994359.png)

![N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10994373.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10994376.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B10994380.png)
![2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B10994381.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10994388.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxyquinazolin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10994393.png)
![N-benzyl-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-methylacetamide](/img/structure/B10994404.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-one](/img/structure/B10994417.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B10994418.png)
